molecular formula C32H20N6O6 B5185552 N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

Cat. No.: B5185552
M. Wt: 584.5 g/mol
InChI Key: BVNNJPFJRAQGSC-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide” typically involves multi-step organic reactions. The process may start with the nitration of aniline to form 3-nitroaniline, followed by the formation of quinoline derivatives through cyclization reactions. The final step involves the coupling of the quinoline derivatives with 3-nitroaniline under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different quinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, quinoline derivatives are known for their antimicrobial and antimalarial activities. This compound may be investigated for similar biological activities, including its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets, such as enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and quinoline rings may play a crucial role in these interactions, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide: A simpler derivative with potential biological activities.

    Nitroquinolines: Compounds with nitro groups attached to the quinoline ring, known for their diverse chemical reactivity.

Uniqueness

What sets “N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide” apart is its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N6O6/c39-31(35-19-7-5-9-21(15-19)37(41)42)29-23-11-1-3-13-27(23)33-17-25(29)26-18-34-28-14-4-2-12-24(28)30(26)32(40)36-20-8-6-10-22(16-20)38(43)44/h1-18H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNJPFJRAQGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])C(=O)NC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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